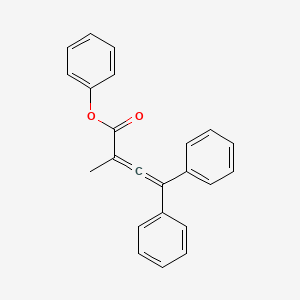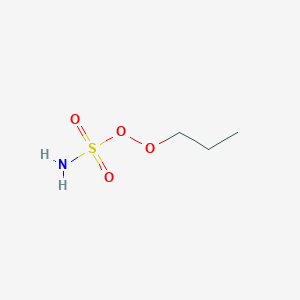![molecular formula C15H26O B14344514 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 97804-32-5](/img/structure/B14344514.png)
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton, which is a common structural motif in organic chemistry. This compound is notable for its unique structure, which includes a cyclopentyloxy group and three methyl groups attached to the bicyclic framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a powerful tool in organic synthesis. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic compound. For instance, the reaction of cyclopentadiene with a suitable dienophile can yield the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A bicyclic compound with a similar structure but lacking the cyclopentyloxy group.
Norbornene: Another bicyclic compound with a double bond in the bicyclo[2.2.1]heptane framework.
Norbornadiene: A bicyclic compound with two double bonds in the bicyclo[2.2.1]heptane framework.
Uniqueness
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to the presence of the cyclopentyloxy group and the three methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
97804-32-5 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2-cyclopentyloxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-14(2)11-8-9-15(14,3)13(10-11)16-12-6-4-5-7-12/h11-13H,4-10H2,1-3H3 |
Clé InChI |
DGZLCGHSOBZUBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)OC3CCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


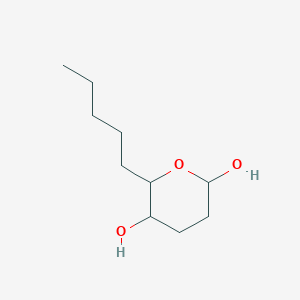
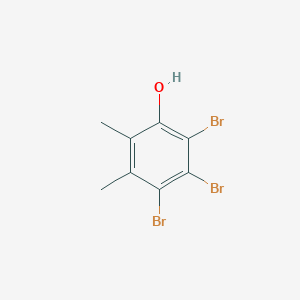
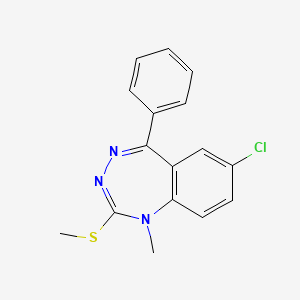
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
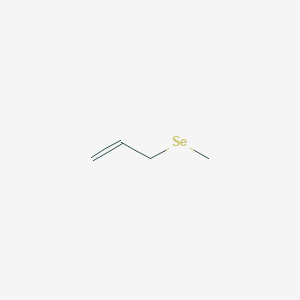
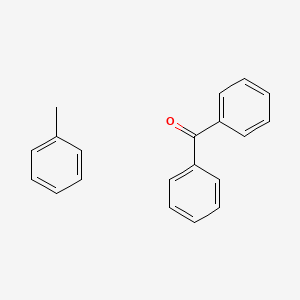
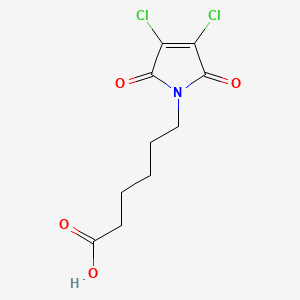

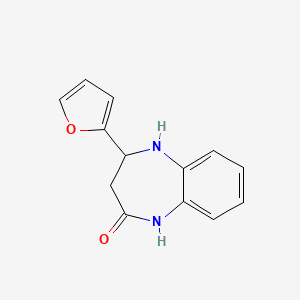
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)

![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
